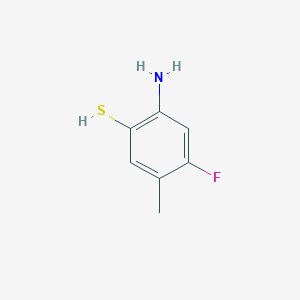

2-Amino-4-fluoro-5-methylbenzene-1-thiol

Description

BenchChem offers high-quality 2-Amino-4-fluoro-5-methylbenzene-1-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-fluoro-5-methylbenzene-1-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-fluoro-5-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSFAQMTGCJCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NMR and mass spectrometry data for 2-Amino-4-fluoro-5-methylbenzene-1-thiol

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-fluoro-5-methylbenzene-1-thiol

Introduction

2-Amino-4-fluoro-5-methylbenzene-1-thiol is a substituted aromatic thiol of interest in synthetic chemistry and materials science. Its unique substitution pattern, featuring an amino group, a fluorine atom, a methyl group, and a thiol group, imparts specific chemical properties that are valuable for the synthesis of complex heterocyclic systems, such as those used in pharmaceutical and agrochemical research. Accurate structural elucidation and purity assessment are paramount, for which Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools.

This guide provides a comprehensive analysis of the expected NMR and mass spectrometry data for this compound. As experimental spectra for this specific molecule are not widely published, we will leverage established principles of spectroscopic interpretation and data from structurally similar compounds to predict and rationalize its spectral characteristics. This approach demonstrates the power of foundational spectroscopic knowledge in modern chemical research.

Predicted ¹H NMR Spectroscopic Data and Interpretation

The ¹H NMR spectrum provides detailed information about the proton environment in a molecule. For 2-Amino-4-fluoro-5-methylbenzene-1-thiol (C₇H₈FNS), we anticipate distinct signals corresponding to the aromatic protons, the methyl group, the amino group, and the thiol group. The analysis is best performed in a solvent like DMSO-d₆, which allows for the observation of exchangeable protons from the -NH₂ and -SH groups.

Rationale for Predictions:

-

Aromatic Protons (H-3, H-6): The benzene ring has two remaining protons. H-3 is ortho to the amino group (-NH₂) and the fluorine (-F), while H-6 is ortho to the thiol (-SH) and meta to the fluorine. The electron-donating -NH₂ group will shield adjacent protons, shifting them upfield, while the electronegative -F will have a complex effect, including significant through-bond coupling. The thiol group has a milder electronic effect. We predict two distinct signals in the aromatic region, likely between 6.0 and 7.5 ppm.[1][2]

-

Fluorine Coupling: The ¹⁹F nucleus (spin I=1/2) will couple with nearby protons. We expect to see doublet or doublet of doublets patterns for the aromatic protons due to H-F coupling (J_HF).

-

Methyl Protons (-CH₃): The methyl group, being attached to the aromatic ring, will appear as a singlet in the upfield region, typically around 2.0-2.5 ppm.[3]

-

Amino Protons (-NH₂): The two protons of the amino group are expected to produce a broad singlet. Its chemical shift is concentration and temperature-dependent but typically appears between 3.5 and 5.0 ppm in DMSO-d₆.[2]

-

Thiol Proton (-SH): The thiol proton signal is often a sharp to moderately broad singlet, with a chemical shift that can vary but is generally found between 2.0 and 4.0 ppm.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| -CH₃ | ~2.1 | s (singlet) | N/A |

| -SH | ~3.4 | s (singlet) | N/A |

| -NH₂ | ~4.8 | br s (broad singlet) | N/A |

| H-3 (Aromatic) | ~6.5 - 6.8 | d (doublet) | ³J_HF ≈ 8-10 Hz |

| H-6 (Aromatic) | ~6.9 - 7.2 | s (singlet) or d (doublet) | ⁴J_HF ≈ 2-4 Hz (small) |

Predicted ¹³C NMR Spectroscopic Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. With broadband proton decoupling, each unique carbon atom in 2-Amino-4-fluoro-5-methylbenzene-1-thiol will appear as a single line, though splitting due to ¹⁹F coupling will be observed.[4]

Rationale for Predictions: The chemical shifts of the aromatic carbons are influenced by the electronic effects of all four substituents.

-

C-F Bond (C-4): The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹J_CF) and will resonate at a significantly downfield position, typically in the 150-165 ppm range.[3]

-

Substituent-Bearing Carbons (C-1, C-2, C-5): These carbons (ipso-carbons) will have shifts determined by the attached group (-SH, -NH₂, -CH₃). The C-SH carbon (C-1) is expected around 115-125 ppm. The C-NH₂ carbon (C-2) will be downfield (~140-150 ppm), and the C-CH₃ carbon (C-5) will also be downfield (~130-140 ppm).[5]

-

Aromatic CH Carbons (C-3, C-6): These carbons will also show C-F coupling (²J_CF, ³J_CF) and their shifts will be influenced by their proximity to the various functional groups.

-

Methyl Carbon (-CH₃): The methyl carbon will appear at high field, typically between 15-25 ppm.[5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to ¹⁹F) |

|---|---|---|

| -CH₃ | ~20 | s (singlet) |

| C-6 | ~115 | d (doublet, small J_CF) |

| C-1 (-SH) | ~118 | d (doublet, small J_CF) |

| C-3 | ~120 | d (doublet, J_CF ≈ 20-25 Hz) |

| C-5 (-CH₃) | ~135 | d (doublet, small J_CF) |

| C-2 (-NH₂) | ~145 | d (doublet, J_CF ≈ 10-15 Hz) |

| C-4 (-F) | ~158 | d (doublet, ¹J_CF ≈ 240-250 Hz) |

Predicted Mass Spectrometry (MS) Data and Interpretation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

Molecular Formula: C₇H₈FNS Monoisotopic Mass: 157.04 Da

Rationale for Predictions: Using a technique like Electrospray Ionization (ESI) in positive mode, we would expect to see the protonated molecule.

-

Molecular Ion Peak: The most prominent peak in the high-mass region should be the protonated molecular ion [M+H]⁺ at m/z 158.05. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[7]

-

Fragmentation Pattern: The molecule contains several potential fragmentation points. Common fragmentation pathways for this type of structure could include:

-

Loss of the thiol group as an SH radical, leading to a fragment at m/z 124.

-

Loss of the methyl group (CH₃), resulting in a fragment at m/z 142.

-

Complex ring fragmentation patterns.

-

Table 3: Predicted Key Mass Spectrometry Peaks (ESI+)

| m/z Value (Predicted) | Ion Assignment | Notes |

|---|---|---|

| 158.05 | [M+H]⁺ | Protonated molecular ion. |

| 142.02 | [M+H - CH₃]⁺ | Loss of a methyl radical. |

| 124.03 | [M+H - SH]⁺ | Loss of a thiol radical. |

Analytical Workflow and Methodologies

The comprehensive characterization of 2-Amino-4-fluoro-5-methylbenzene-1-thiol requires a structured analytical approach. The following diagram and protocols outline a robust workflow.

Caption: Workflow for the spectroscopic characterization of the target compound.

Experimental Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 15-20 mg of 2-Amino-4-fluoro-5-methylbenzene-1-thiol and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed on the sample to achieve optimal resolution and lineshape.[7]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 250 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2-3 seconds.

-

Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, especially for quaternary carbons.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ = 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ = 39.52 ppm).

Experimental Protocol 2: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Create a dilute working solution (e.g., 1-10 µg/mL) using a suitable solvent system for ESI, such as 50:50 methanol:water with 0.1% formic acid for positive ion mode.

-

Instrument Setup: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an ESI source.

-

Full Scan MS Acquisition (Positive Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target ion [M+H]⁺.

-

Acquire data for at least 1 minute to obtain an averaged, high-quality spectrum.

-

-

MS/MS Fragmentation Analysis:

-

Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 158.05) as the precursor.

-

Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.

-

Analyze the resulting fragment ions to corroborate the proposed structure.

-

-

Data Processing: Process the raw data to identify the accurate mass of the parent and fragment ions. Use the accurate mass data to confirm the elemental formula with a mass accuracy of <5 ppm.

Conclusion

The structural elucidation of 2-Amino-4-fluoro-5-methylbenzene-1-thiol can be confidently achieved through a combined NMR and mass spectrometry approach. This guide outlines the predicted spectral data, rooted in fundamental principles of chemical structure and spectroscopic theory. The ¹H and ¹³C NMR spectra are expected to show characteristic shifts and coupling patterns dictated by the unique arrangement of substituents, with ¹⁹F coupling providing a key diagnostic feature. High-resolution mass spectrometry will unequivocally determine the elemental composition and offer structural confirmation through predictable fragmentation. The provided protocols detail a rigorous, self-validating methodology for obtaining high-quality data, essential for any researcher or drug development professional working with novel chemical entities.

References

- University of Vienna. (n.d.). 13C NMR Spectroscopy. Retrieved from a resource discussing principles of 13C NMR.

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylbenzene-1-thiol. PubChem CID 323260. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]

- ResearchGate. (2022). 1 H (a) and 13 C (b) NMR spectra of....

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-fluorobenzene-1-thiol. PubChem CID 320547. Retrieved from [Link]

-

Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylbenzene-1-thiol. PubChem CID 12199295. Retrieved from [Link]

-

MDPI. (2022, January 4). Spectroscopic and Computational Study of the Protonation Equilibria.... Retrieved from [Link]

- ResearchGate. (2018, March 6). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

-

National Center for Biotechnology Information. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Sakamoto, K. (2023). Streamlining peptide synthesis with thiol-free native chemical ligation. (Doctoral dissertation).

-

Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopy, and Computational Analysis of Photoluminescent Bis(aminophenyl)-Substituted Thiophene Derivatives. PMC. Retrieved from [Link]

-

PubMed. (2013, January 15). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Retrieved from [Link]

-

Pharmacia. (2021, October 25). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]

- ResearchGate. (2025, August 5). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole.

-

Shimadzu. (n.d.). Amino Acid Sequencing of Synthetic Peptides Using a MALDI-TOF Mass Spectrometer and Protein Sequencer. Retrieved from [Link]

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bg.copernicus.org [bg.copernicus.org]

Advanced Thermochemical Characterization of 2-Amino-4-fluoro-5-methylbenzene-1-thiol

Executive Summary

2-Amino-4-fluoro-5-methylbenzene-1-thiol is a specialized, high-value intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds, including benzothiazoles and 1,5-benzothiazepines (often found in kinase inhibitors and anticancer agents).[1][2] Its unique substitution pattern—combining an electron-withdrawing fluorine atom with electron-donating amino and methyl groups—creates a distinct thermochemical profile that influences its stability, shelf-life, and reactivity.[1]

This technical guide provides a comprehensive framework for the thermochemical characterization of this compound. Given that specific experimental enthalpy values for this tri-substituted arene are often proprietary or absent from public databases, this guide presents predictive thermochemical models alongside rigorous experimental protocols for determining its precise thermodynamic properties.

Part 1: Chemical Identity & Predicted Thermochemical Landscape[1]

Before initiating wet-lab calorimetry, researchers must establish a theoretical baseline.[1] The following data is derived using Benson Group Additivity (BGA) methods, a standard chemical engineering approach for estimating Enthalpy of Formation (

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2-Amino-4-fluoro-5-methylbenzene-1-thiol |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol |

| Physical State (Std) | Solid (Crystalline powder, typically pale yellow) |

| Predicted Melting Point | 65–75 °C (Based on aminothiophenol analogs) |

| CAS Registry (Analog) | Note: Specific CAS may vary by regioisomer.[1] See 131105-89-0 for 4-F analog.[1] |

Theoretical Thermochemical Parameters (Gas Phase)

Calculated using Group Additivity Values (GAV) for substituted benzenes.

| Property | Estimated Value | Methodology/Increment Source |

| -135.4 ± 8 kJ/mol | Base Benzene (+82.[1]9) + | |

| 362.5 J/(mol·K) | Symmetry corrected group contributions | |

| 148.2 J/(mol·K) | Sum of vibrational mode contributions | |

| S-H BDE | 345 kJ/mol | Bond Dissociation Energy (Predicted via DFT-B3LYP) |

Analyst Note: The presence of the ortho-amino and ortho-thiol groups facilitates intramolecular Hydrogen Bonding (

), which stabilizes the molecule by approximately 4–6 kJ/mol compared to non-interacting isomers. This stabilization must be accounted for when interpreting combustion calorimetry data.

Part 2: Experimental Characterization Framework

To validate theoretical models and ensure batch-to-batch consistency in drug development, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise Enthalpy of Fusion (

Methodology:

-

Sample Prep: Weigh 2–4 mg of dried sample into an aluminum crucible. Hermetically seal under Nitrogen to prevent oxidation to the disulfide.

-

Calibration: Calibrate heat flow and temperature using an Indium standard (

, -

Ramp Profile: Equilibrate at 25°C

Ramp 5°C/min to 150°C. -

Analysis: Integrate the endothermic melting peak.

-

Purity Calculation: Use the Van 't Hoff equation based on melting point depression (

vs.

-

Protocol B: Combustion Calorimetry

Objective: Determine the Standard Enthalpy of Formation (

Workflow Diagram:

Figure 1: Workflow for determining enthalpy of combustion for sulfur/fluorine-containing organics.

Critical Technical Nuance:

Combustion of this molecule produces

-

Correction: The formation of aqueous

and -

Material Safety: Use a platinum-lined or corrosion-resistant alloy bomb to prevent damage from

.[1]

Part 3: Reactivity & Stability Profile[1]

The utility of 2-Amino-4-fluoro-5-methylbenzene-1-thiol in synthesis is governed by the reactivity of its thiol group.[1]

The Thiol-Disulfide Equilibrium

Like most aminothiophenols, this compound is prone to oxidative dimerization.

-

Thermodynamic Drive: The reaction is exothermic (

). -

Kinetic Trigger: Trace metals (Cu, Fe) and basic pH accelerate this process.

Cyclization Pathways (Benzothiazole Formation)

The ortho-amino/thiol arrangement is a "pre-organized" motif for forming benzothiazoles, a critical step in drug synthesis.

Figure 2: Competing reaction pathways: Desirable cyclization vs. oxidative degradation.

Part 4: Handling & Storage (E-E-A-T)

Based on the thermochemical profile, the following handling procedures are mandatory to maintain scientific integrity of the material.

-

Atmosphere: Must be stored under Argon or Nitrogen . The thiol group is highly susceptible to auto-oxidation in air, which will alter the melting point and enthalpy values.

-

Temperature: Store at 2–8°C . While the solid is likely stable at room temperature, cold storage retards the kinetics of disulfide formation.

-

Odor Control: Like all thiophenols, this compound has a potent stench (low odor threshold). All DSC/TGA sample preparation must occur within a fume hood, and waste must be treated with bleach (sodium hypochlorite) to oxidize the thiol to a sulfonate before disposal.

References

-

Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience.[1] (Foundational text for Group Additivity methods).

-

NIST Chemistry WebBook. Standard Reference Data for Thiophenol Derivatives. National Institute of Standards and Technology.[3] Available at: [Link]

-

Lias, S. G., et al. (1988). Gas-phase ion and neutral thermochemistry.[1] Journal of Physical and Chemical Reference Data, 17(S1). (Source for ionization potentials and BDEs of thiols).

- Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press. (Standard protocols for combustion calorimetry of sulfur compounds).

Sources

The Emerging Therapeutic Potential of 2-Amino-4-fluoro-5-methylbenzene-1-thiol Derivatives: A Technical Guide for Drug Discovery

Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the strategic design of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. The compound 2-Amino-4-fluoro-5-methylbenzene-1-thiol presents a unique and compelling starting point for the development of a diverse library of bioactive derivatives. This technical guide will provide an in-depth exploration of the potential biological activities of these derivatives, grounded in the established pharmacology of analogous structures. While direct research on this specific thiol is nascent, the constituent functional groups—an aminothiophenol core, a fluorine atom, and a methyl group—each contribute to a pharmacological profile ripe for investigation.

The aminothiophenol moiety is a well-established pharmacophore, forming the backbone of numerous heterocyclic compounds with a wide array of biological activities. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Furthermore, the methyl group can modulate lipophilicity and steric interactions within a binding pocket, fine-tuning the compound's activity and selectivity. This guide will synthesize existing knowledge on related compounds to provide a predictive framework for researchers, scientists, and drug development professionals, illuminating a path forward for the exploration of this promising chemical space.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of derivatives from a parent compound like 2-Amino-4-fluoro-5-methylbenzene-1-thiol is a critical step in exploring its therapeutic potential. While specific protocols for this exact starting material are not yet established in the literature, a wealth of synthetic methodologies for analogous aminothiols and their subsequent derivatization can be readily adapted. The presence of both an amino and a thiol group provides two reactive handles for a variety of chemical transformations.

Protocol 1: Synthesis of Benzothiazole Derivatives

One of the most direct and fruitful applications of a 2-aminothiophenol scaffold is the synthesis of benzothiazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4]

Methodology:

-

Cyclization Reaction: To a solution of 2-Amino-4-fluoro-5-methylbenzene-1-thiol (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide, add an equimolar amount of a substituted aromatic aldehyde (1.0 mmol).

-

Catalysis: A catalytic amount of a Lewis acid, such as Nickel(II) sulfate (NiSO4), can be added to facilitate the condensation reaction.[1]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a period of 4-8 hours.

-

Monitoring and Workup: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled, and the product is precipitated by the addition of water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

This protocol allows for the generation of a diverse library of 2-aryl-benzothiazole derivatives by varying the substituted aromatic aldehyde used in the initial step.

Potential Biological Activities and Mechanisms of Action

The true potential of 2-Amino-4-fluoro-5-methylbenzene-1-thiol lies in the diverse biological activities that its derivatives are predicted to possess. By examining the established pharmacology of structurally similar compounds, we can extrapolate the likely therapeutic applications for this novel class of molecules.

Anticancer Activity

Derivatives of aminothiophenols, particularly benzothiazoles and related heterocyclic systems, have demonstrated significant potential as anticancer agents.[1][4] The incorporation of a fluorine atom is also a well-established strategy in the design of potent anticancer drugs.[2][5]

Potential Mechanisms of Action:

-

Kinase Inhibition: Many halogenated benzoxazoles and benzothiazoles act as potent inhibitors of protein kinases that are crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase.[1] Inhibition of these pathways can suppress tumor growth and angiogenesis.

-

Apoptosis Induction: Certain benzothiazole-2-thiol derivatives have been shown to induce apoptosis in cancer cells by targeting proteins like RhoGDI, leading to the activation of caspase-3.[4]

-

Cytotoxicity: Aminomethylated derivatives of other phenolic compounds have exhibited cytotoxic activities against various cancer cell lines, including prostate, breast, and ovarian cancer.[6][7]

Experimental Workflow for Anticancer Screening:

Caption: Workflow for anticancer screening of novel derivatives.

Antimicrobial Activity

The 2-aminothiazole and 2-aminobenzothiazole scaffolds are cornerstones in the development of antimicrobial agents.[3][8] The presence of fluorine in a molecule can also enhance its antimicrobial potency.[2]

Potential Mechanisms of Action:

-

Enzyme Inhibition: Thiol-containing compounds and their derivatives can inhibit essential microbial enzymes. For example, they may target enzymes involved in cell wall synthesis or DNA replication.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives could allow them to intercalate into the microbial cell membrane, disrupting its function and leading to cell death.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth.

-

Serial Dilution of Compounds: The synthesized derivatives are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Enzyme Inhibition

Beyond antimicrobial and anticancer applications, derivatives of aminothiols have shown inhibitory activity against a variety of enzymes with therapeutic relevance.[11]

Potential Targets and Mechanisms:

-

Cholinesterase Inhibition: Derivatives of aminothiazoles and benzoxazoles have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[11][12] The mechanism often involves binding to both the catalytic and peripheral anionic sites of the enzyme.[12]

-

Carbonic Anhydrase Inhibition: Some aminothiazole derivatives have shown significant inhibitory activity against carbonic anhydrase isoenzymes, which are targets for diuretics and antiglaucoma agents.[11]

Signaling Pathway for Cholinesterase Inhibition in Alzheimer's Disease:

Caption: Mechanism of cholinesterase inhibition for enhanced neurotransmission.

Quantitative Data Summary

To provide a clearer perspective on the potential potency of these derivatives, the following table summarizes the reported activities of analogous compounds from the literature.

| Compound Class | Biological Activity | Target/Assay | Reported Potency (IC50/MIC) | Reference |

| Benzoxazole Derivatives | Anticancer | VEGFR-2 Kinase | Varies with substitution | [1] |

| Benzothiazole-2-thiol Derivative (XC-591) | Anticancer | 4T1 cancer cells | More effective than cisplatin | [4] |

| 1-Aminoalkyl-2-naphthol Derivative | Antibacterial | P. aeruginosa MDR1 | MIC as low as 10 µg/mL | [10] |

| Aminothiazole Derivatives | Enzyme Inhibition | Carbonic Anhydrase I/II | Ki in the range of 58–215 nM | [11] |

| 2-Aryl-6-carboxamide benzoxazole derivative | Enzyme Inhibition | Acetylcholinesterase | IC50 of 12.62 nM | [12] |

Conclusion and Future Directions

The 2-Amino-4-fluoro-5-methylbenzene-1-thiol scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. Based on the extensive body of research on analogous compounds, its derivatives are predicted to exhibit a wide range of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects. The synthetic accessibility of diverse derivatives, coupled with the potential for favorable pharmacokinetic properties imparted by the fluorine and methyl substituents, makes this an attractive starting point for drug discovery campaigns.

Future research should focus on the synthesis of a focused library of derivatives and their systematic screening across a panel of biological assays. Elucidation of the structure-activity relationships will be crucial in optimizing the potency and selectivity of these compounds. The in-depth technical information and predictive insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting new area of medicinal chemistry.

References

- Khalifa M. E.

-

Asif M. Biological Potential of Fluoro-Benzene Analogs. Ann Med Chem Res2016 , 2(1), 1015. [Link]

-

Gülçin İ, et al. Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. J. Enzyme Inhib. Med. Chem.2016 , 31(sup2), 128-134. [Link]

-

Murata K, Ikehata H. Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. Bull. Chem. Soc. Jpn.1967 , 40(10), 2479-2480. [Link]

-

Danishefsky S, et al. Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Front. Chem.2020 , 8, 643. [Link]

-

Samelyuk YO, et al. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Pharmacia2021 , 68(4), 831-840. [Link]

-

Kumar A, et al. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Sci. Pharm.2013 , 81(3), 705-720. [Link]

-

Ekowati J, et al. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Pharmacia2021 , 68(3), 625-631. [Link]

-

ResearchGate. Most relevant antimicrobial activity of O-benzyl derivatives expressed... [Link]

-

Li Y, et al. Synthesis and Anti-Tumor Activity of Novel Aminomethylated Derivatives of Isoliquiritigenin. Molecules2014 , 19(11), 17714-17731. [Link]

-

Sahib HA, et al. Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. Int. J. Drug Deliv. Technol.2021 , 11(4), 1258-1261. [Link]

-

Edmondson DE. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules2017 , 22(7), 1192. [Link]

-

Al-bogami AS, et al. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Sci Rep2025 , 15, 2345. [Link]

-

Ghorai P, et al. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Adv.2021 , 11, 2974-2983. [Link]

-

Hu X, et al. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncotarget2017 , 8(8), 13649-13659. [Link]

-

Ndejouong ST, et al. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules2020 , 25(24), 5849. [Link]

-

Zhang J, et al. Single-Benzene-Based Clickable Fluorophores for In Vitro and In Vivo Bioimaging. ChemistrySelect2025 , 10(1), e202405738. [Link]

- Google Patents. Aminomethyl oxooxazolidinyl ethenylbenzene derivatives useful as antibacterial agents. US4977173A.

-

Cardone A, et al. Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. Int. J. Mol. Sci.2022 , 23(15), 8564. [Link]

-

El-Sayed MA-A, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021 , 26(5), 1449. [Link]

-

Szilagyi B, et al. Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. Molecules2021 , 26(11), 3180. [Link]

-

Kumar V, et al. Fluorinated Aromatic Amino Acids and its Therapeutic Applications. J. Med. Chem.2015 , 5(4), 1000e121. [Link]

-

da Silva CH, et al. On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Front. Mol. Biosci.2022 , 9, 965645. [Link]

-

Acar Ç, et al. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. J. Biomol. Struct. Dyn.2023 , 41(22), 1-18. [Link]

-

PubChem. 2-Amino-4-methylbenzene-1-thiol. [Link]

-

PubChem. 2-Amino-5-fluorobenzene-1-thiol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer | Oncotarget [oncotarget.com]

- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-Tumor Activity of Novel Aminomethylated Derivatives of Isoliquiritigenin [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Derivatization of 2-Amino-4-fluoro-5-methylbenzene-1-thiol for material science applications

Application Note & Protocols

Topic: Derivatization of 2-Amino-4-fluoro-5-methylbenzene-1-thiol for Advanced Material Science Applications

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 2-Amino-4-fluoro-5-methylbenzene-1-thiol, a versatile building block for novel functional materials. The strategic placement of a primary amine, a thiol, a fluorine atom, and a methyl group on a benzene ring offers a unique platform for multifunctionalization. We will explore derivatization pathways targeting the thiol and amine moieties, both individually and in concert, to generate materials with tailored properties. Detailed, field-tested protocols are provided for key transformations, including the formation of self-assembled monolayers (SAMs), electropolymerization into conductive films, and "click" chemistry functionalization. The causality behind experimental choices is elucidated, and methods for the characterization and validation of the resulting materials are detailed. This guide is intended for researchers in material science, organic electronics, and sensor development seeking to leverage the unique chemical properties of this fluorinated aminothiophenol derivative.

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the rational design of functional materials, the starting monomer's architecture is paramount. 2-Amino-4-fluoro-5-methylbenzene-1-thiol is a prime example of a molecule engineered for versatility. Its utility stems from the orthogonal reactivity of its primary functional groups and the property-tuning influence of its substituents.

-

Thiol Group (-SH): This sulfur-hydrogen moiety provides a robust anchor point for covalent attachment to noble metal surfaces (e.g., gold, silver, platinum), forming highly ordered self-assembled monolayers (SAMs).[1][2][3] It is also a highly reactive nucleophile and a key component in high-efficiency "click" reactions like thiol-ene and thiol-yne additions.[4][5][6]

-

Amino Group (-NH₂): As a primary aromatic amine, this group is a precursor for the synthesis of conductive polymers analogous to polyaniline.[7][8] It can be readily transformed into a diazonium salt, a versatile intermediate for introducing a wide array of other functionalities through azo-coupling or Sandmeyer reactions.[9][10]

-

Fluorine Substituent (-F): The incorporation of fluorine imparts significant changes to the molecule's electronic properties and intermolecular interactions. Fluorination lowers both the HOMO and LUMO energy levels, which can enhance electron injection and improve stability against oxidation in electronic devices.[11] Furthermore, it increases hydrophobicity and can influence the molecular packing in thin films.[12]

-

Methyl Group (-CH₃): This electron-donating group can subtly influence the electronic properties and provides steric bulk, which can be used to control intermolecular spacing in assembled systems.

This guide will detail protocols to harness these features, transforming this singular molecule into a diverse range of materials for next-generation applications.

Strategic Derivatization Pathways

The derivatization of 2-Amino-4-fluoro-5-methylbenzene-1-thiol can be directed at three primary pathways: reactions involving the thiol group, reactions involving the amino group, or bifunctional modifications that utilize both.

Caption: Derivatization pathways for 2-Amino-4-fluoro-5-methylbenzene-1-thiol.

Protocol I: Derivatization via the Thiol (-SH) Group

Application: Formation of Self-Assembled Monolayers (SAMs) on Gold

SAMs are molecular assemblies formed spontaneously by the adsorption of molecules onto a surface. Aromatic thiols form well-ordered monolayers on gold, driven by the strong gold-sulfur bond and π-π stacking interactions between adjacent aromatic rings.[1][2][13] These films are critical for tailoring surface energy, fabricating biosensors, and creating molecular electronic junctions.

Rationale: This protocol uses a solution-based deposition method. The choice of a high-purity solvent like ethanol is crucial to prevent contamination. The concentration of the thiol solution is kept low to promote the formation of a well-ordered monolayer rather than multilayer aggregates.

Materials & Reagents:

-

2-Amino-4-fluoro-5-methylbenzene-1-thiol

-

Absolute Ethanol (ACS grade or higher)

-

Gold-coated substrates (e.g., silicon wafer with Ti/Au layer)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE) and work in a fume hood.

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

Equipment:

-

Glass beakers and petri dishes

-

Ultrasonic bath

-

Tweezers (Teflon-coated recommended)

-

Nitrogen gas gun

Procedure:

-

Substrate Cleaning (Critical Step):

-

Place the gold substrates in a glass beaker.

-

Immerse the substrates in Piranha solution for 10-15 minutes. This removes organic residues and creates a hydrophilic surface.

-

Carefully decant the Piranha solution into a designated waste container.

-

Rinse the substrates thoroughly with copious amounts of DI water.

-

Sonicate the substrates in DI water for 10 minutes, followed by sonication in absolute ethanol for another 10 minutes.

-

Dry the substrates under a gentle stream of nitrogen gas. They must be used immediately.

-

-

SAM Deposition:

-

Prepare a 1 mM solution of 2-Amino-4-fluoro-5-methylbenzene-1-thiol in absolute ethanol.

-

Immediately immerse the freshly cleaned gold substrates into the thiol solution in a clean glass container.

-

Seal the container to prevent solvent evaporation and contamination.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature.

-

-

Post-Deposition Rinsing:

-

Remove the substrates from the thiol solution using clean tweezers.

-

Rinse the substrates thoroughly with fresh absolute ethanol to remove any physisorbed molecules.

-

Dry the substrates again under a gentle stream of nitrogen.

-

Validation & Characterization:

| Technique | Purpose | Expected Outcome |

| Contact Angle Goniometry | To verify the change in surface energy. | An increase in the water contact angle compared to the clean gold surface, indicating the formation of a more hydrophobic layer due to the fluorinated aromatic ring. |

| X-ray Photoelectron Spectroscopy (XPS) | To confirm elemental composition and S-Au bond formation. | Presence of S 2p, N 1s, F 1s, and C 1s peaks. The S 2p peak should show a component at ~162 eV, characteristic of a gold-thiolate bond. |

| Atomic Force Microscopy (AFM) | To visualize the surface morphology. | A smooth, uniform surface morphology. High-resolution imaging may reveal molecular-scale ordering. |

Application: Thiol-Ene "Click" Chemistry for Surface Functionalization

The thiol-ene reaction is a powerful "click" chemistry tool that allows for the efficient and specific formation of thioether bonds by reacting a thiol with an alkene (ene).[5][6] This reaction can be initiated by UV light or a radical initiator and proceeds with high yield under mild conditions. It is ideal for covalently attaching the molecule to an alkene-functionalized polymer or surface.

Caption: Radical-initiated mechanism of the Thiol-Ene click reaction.

Rationale: This protocol uses a photoinitiator (DMPA) that generates radicals upon UV exposure, which then initiates the thiol-ene reaction. Acetonitrile is chosen as the solvent for its UV transparency and ability to dissolve both the thiol and many common polymers. An inert atmosphere is crucial as oxygen can quench the radical reaction.

Materials & Reagents:

-

2-Amino-4-fluoro-5-methylbenzene-1-thiol

-

Alkene-terminated substrate (e.g., vinyl-functionalized glass slide, polymer film)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator

-

Acetonitrile (anhydrous)

-

Nitrogen or Argon gas

Equipment:

-

UV lamp (365 nm)

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare Reaction Solution:

-

In a Schlenk flask under an inert atmosphere, dissolve the 2-Amino-4-fluoro-5-methylbenzene-1-thiol (1.2 equivalents) and DMPA (0.05 equivalents relative to the alkene) in anhydrous acetonitrile.

-

The concentration should be adjusted based on the specific substrate. A typical starting point is a 0.1 M solution of the thiol.

-

-

Reaction Setup:

-

Place the alkene-terminated substrate in the flask containing the reaction solution.

-

Ensure the solution fully covers the functionalized surface.

-

Gently stir the solution if possible, or ensure the setup remains static but fully submerged.

-

-

UV Initiation:

-

Position the UV lamp approximately 10-15 cm from the reaction flask.

-

Irradiate the mixture with 365 nm UV light for 1-2 hours at room temperature. Reaction times may need optimization.

-

-

Work-up:

-

After irradiation, remove the substrate from the solution.

-

Thoroughly wash the substrate with fresh acetonitrile and then another solvent like dichloromethane to remove unreacted reagents.

-

Dry the functionalized substrate under a stream of nitrogen.

-

Validation & Characterization:

-

FTIR-ATR: Look for the disappearance of characteristic C=C stretching peaks from the alkene and the appearance of new peaks corresponding to the aromatic ring of the thiol.

-

XPS: Confirm the presence of Fluorine (F 1s), Nitrogen (N 1s), and Sulfur (S 2p) on the surface.

Protocol II: Derivatization via the Amino (-NH₂) Group

Application: Electropolymerization for Conductive Films

Aromatic amines can be electrochemically oxidized to form conductive polymers.[14] This process allows for the direct growth of a polymer film onto a conductive electrode surface, offering precise control over film thickness and morphology. The resulting polyaniline-like film can be used in sensors, electrochromic devices, and for corrosion protection. The fluorine and methyl substituents will influence the polymer's final electronic properties and processability.[15]

Rationale: This protocol uses cyclic voltammetry (CV) to grow the polymer film.[8][16] Cycling the potential repeatedly between defined limits allows for the controlled oxidation of the monomer and deposition of the polymer. An acidic medium (H₂SO₄) is essential for the polymerization of aniline derivatives and for doping the resulting polymer into its conductive emeraldine salt form.

Materials & Reagents:

-

2-Amino-4-fluoro-5-methylbenzene-1-thiol (monomer)

-

Sulfuric acid (H₂SO₄, analytical grade)

-

DI water (18.2 MΩ·cm)

-

Working electrode (e.g., Glassy Carbon, ITO-coated glass, Platinum)

-

Counter electrode (e.g., Platinum wire or mesh)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

Equipment:

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Polishing materials for working electrode (e.g., alumina slurries)

Procedure:

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

-

Rinse the electrode thoroughly with DI water and sonicate in DI water and ethanol to remove polishing residue.

-

Dry the electrode before use.

-

-

Prepare Electrolyte Solution:

-

Prepare a 0.5 M H₂SO₄ aqueous solution.

-

Add the monomer to the acidic solution to a final concentration of 0.1 M. Stir until fully dissolved.

-

De-aerate the solution by bubbling with high-purity nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization.

-

-

Electropolymerization:

-

Assemble the three-electrode cell with the prepared electrolyte. Maintain a nitrogen blanket over the solution.

-

Using the potentiostat, cycle the potential of the working electrode between -0.2 V and +1.1 V (vs. Ag/AgCl). The exact potential window may require optimization.

-

Set a scan rate of 50 mV/s.

-

Perform 10-20 cycles. An increase in the peak currents with each successive cycle indicates the deposition and growth of a conductive polymer film.

-

-

Post-Polymerization:

-

After the final cycle, hold the potential at a value where the polymer is in its doped state (e.g., +0.6 V) for 60 seconds.

-

Remove the working electrode from the cell, rinse gently with 0.5 M H₂SO₄, and then with DI water.

-

Dry the polymer-coated electrode carefully.

-

Validation & Characterization:

| Technique | Purpose | Expected Outcome |

| Cyclic Voltammetry (CV) | To confirm the electrochemical activity of the deposited film. | In a monomer-free 0.5 M H₂SO₄ solution, the film should exhibit characteristic redox peaks corresponding to the leucoemeraldine/emeraldine and emeraldine/pernigraniline transitions of the polymer. |

| FTIR-ATR Spectroscopy | To identify the chemical structure of the polymer. | Appearance of peaks characteristic of the quinoid and benzoid rings in the polyaniline backbone. |

| Scanning Electron Microscopy (SEM) | To observe the morphology of the polymer film. | Depending on conditions, morphologies can range from granular to fibrous or compact films. |

| Four-Point Probe | To measure the conductivity of the film. | The film should exhibit measurable sheet resistance, confirming its conductive nature. |

References

-

Wang, L., Sun, S., & Wang, C. (2006). Self-Assembled Monolayers of Aromatic Thiols Stabilized by Parallel-Displaced π-π Stacking Interactions. Langmuir. [Link][1]

-

Wang, L., Sun, S., & Wang, C. (2006). Self-assembled monolayers of aromatic thiols stabilized by parallel-displaced pi-pi stacking interactions. PubMed. [Link][13]

-

Wang, L., Sun, S., & Wang, C. (2006). Self-Assembled Monolayers of Aromatic Thiols Stabilized by Parallel-Displaced π−π Stacking Interactions. Langmuir - ACS Publications. [Link][2]

-

Rai, V., et al. (n.d.). Self-assembly of linear three-ring aromatic thiols on Au(111). ChemRxiv. [Link][17]

-

Lee, Y.-T., et al. (n.d.). Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. University of Houston. [Link][3]

-

Van Berkel, G. J., & Kertesz, V. (2004). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link][7]

-

Maji, R., et al. (2019). Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. PMC. [Link][4]

-

Lupașcu, C.-A., et al. (2024). Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. PMC. [Link][8]

-

Grgur, B. N. (2011). Electrochemical Polymerization of Aniline. SciSpace. [Link][14]

-

Belkacem, S., et al. (2020). Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. Mediterranean Journal of Chemistry. [Link][16]

-

El-Sharkawey, M., et al. (2023). Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode. BUE Scholar. [Link][15]

-

Das, M., et al. (2023). Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions - RSC Publishing. [Link][18]

-

Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal. [Link][19]

-

Thiol and Thioether-based Metal-Organic Frameworks: Synthesis, Structure, and Multifaceted Applications. ResearchGate. [Link][20]

-

From Monomer Design to Device Integration: The Expanding Role of Fluorinated Thiophene Polymers in Organic Semiconductor Technologies. ResearchGate. [Link][21]

-

Facchin, G., et al. (2000). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications - RSC Publishing. [Link][11]

-

Development of biological metal–organic frameworks designed for biomedical applications: from bio-sensing/bio-imaging to disease treatment. PMC. [Link][22]

-

Effect of functional group (fluorine) of aromatic thiols on electron transfer at the molecule-metal interface. PubMed. [Link][12]

-

Preparation and characterization of amino/thiol bifunctionalized magnetic nanoadsorbent and its application in rapid removal of Pb (II) from aqueous system. PubMed. [Link][23]

Sources

- 1. surface.iphy.ac.cn [surface.iphy.ac.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lee.chem.uh.edu [lee.chem.uh.edu]

- 4. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Effect of functional group (fluorine) of aromatic thiols on electron transfer at the molecule-metal interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Self-assembled monolayers of aromatic thiols stabilized by parallel-displaced pi-pi stacking interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 16. Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films | Mediterranean Journal of Chemistry [medjchem.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Development of biological metal–organic frameworks designed for biomedical applications: from bio-sensing/bio-imaging to disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Preparation and characterization of amino/thiol bifunctionalized magnetic nanoadsorbent and its application in rapid removal of Pb (II) from aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental setup for high-throughput screening of 2-Amino-4-fluoro-5-methylbenzene-1-thiol analogs

Application Note & Protocol

Title: A High-Throughput Screening Platform for the Discovery of Novel Modulators Targeting 2-Amino-4-fluoro-5-methylbenzene-1-thiol Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-amino-4-fluoro-5-methylbenzene-1-thiol scaffold represents a key pharmacophore in the development of covalent inhibitors and chemical probes. The inherent reactivity of the thiol group enables targeted engagement with specific cysteine residues in proteins, offering a powerful mechanism for modulating protein function. However, this reactivity also presents significant challenges in a high-throughput screening (HTS) setting, including a high potential for non-specific activity and assay interference. This application note provides a comprehensive, field-proven guide to establishing a robust HTS workflow for analogs of this scaffold. We detail a fluorescence-based assay principle, a step-by-step protocol for automated screening, and a rigorous data analysis and hit validation strategy to minimize false positives and ensure the identification of high-quality lead compounds.

Introduction: The Significance and Challenges of Screening Thiol-Reactive Analogs

The thiol group of cysteine is a uniquely reactive nucleophile in the proteome, often playing a critical role in enzyme catalysis and protein structure.[1][2] Covalent inhibitors that target these residues have seen a resurgence in drug discovery, offering advantages in potency and duration of action. The 2-amino-4-fluoro-5-methylbenzene-1-thiol scaffold is of particular interest due to its potential for forming specific covalent bonds. However, the successful identification of specific modulators from large compound libraries is a formidable task.

High-throughput screening (HTS) campaigns for such reactive molecules are frequently plagued by false positives.[3][4] These can arise from several mechanisms:

-

Non-specific Reactivity: Compounds may react indiscriminately with multiple protein thiols.

-

Assay Interference: The compounds themselves can interfere with the detection technology, for example, by quenching or enhancing fluorescence.[5]

-

Redox Cycling: Some compounds can generate reactive oxygen species in the presence of reducing agents commonly used in biochemical assays, leading to non-specific protein oxidation.[6]

-

Compound Aggregation: At higher concentrations, compounds can form aggregates that sequester and non-specifically inhibit the target protein.[3][5]

A successful HTS strategy must therefore be designed not only to identify active compounds but also to systematically eliminate these artifacts. This guide provides a framework for achieving this through careful assay design, rigorous quality control, and a multi-step validation process.

Assay Principle and Design: A Fluorescence-Based Approach

To screen for compounds that interact with our target protein via the 2-amino-4-fluoro-5-methylbenzene-1-thiol analog, we will employ a competition-based assay using a thiol-reactive fluorescent probe. This approach is adaptable to many protein targets with an accessible cysteine residue.

The core principle is as follows:

-

The target protein is pre-incubated with the library compounds (analogs of 2-amino-4-fluoro-5-methylbenzene-1-thiol).

-

If a library compound covalently modifies or specifically binds to the target cysteine, it will be "blocked."

-

A thiol-reactive fluorescent probe, which becomes fluorescent upon reaction with a free thiol, is then added.[7][8]

-

If the target cysteine is blocked by a hit compound, the probe cannot react, resulting in a low fluorescence signal. Conversely, if the library compound is inactive, the probe will react with the free thiol, producing a high fluorescence signal.

A suitable probe for this assay is 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), a pro-fluorescent molecule that forms a stable, highly fluorescent adduct with free thiols.[7][8]

Caption: Assay principle for identifying inhibitors.

Experimental Workflow and Protocols

A robust and reproducible HTS campaign requires meticulous planning and execution. The workflow is designed for automation in a 384- or 1536-well plate format.

Caption: High-throughput screening workflow.

Materials and Reagents

| Reagent/Material | Supplier | Catalog # | Notes |

| Target Protein | In-house/Vendor | - | Purified and validated |

| CPM Fluorescent Probe | Thermo Fisher | C346 | - |

| DMSO, Anhydrous | Sigma-Aldrich | 276855 | For compound library |

| Assay Buffer | - | - | e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20 |

| 384-well Plates | Greiner Bio-One | 781076 | Low-volume, black, solid bottom |

| Automated Liquid Handler | e.g., Beckman Coulter, Agilent | - | For dispensing |

| Plate Reader | e.g., PerkinElmer, Molecular Devices | - | Fluorescence intensity capable |

Step-by-Step Protocol

1. Compound Library Preparation: a. Prepare a master stock of the 2-amino-4-fluoro-5-methylbenzene-1-thiol analog library in 100% DMSO. b. Perform serial dilutions to create working stock plates for screening (e.g., 1 mM). c. Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound into the 384-well assay plates for a final screening concentration of 10 µM. d. Include columns for positive controls (e.g., a known covalent inhibitor or unlabeled protein) and negative controls (DMSO vehicle).

2. Reagent Preparation: a. Dilute the target protein to a working concentration (e.g., 2X the final concentration) in assay buffer. The optimal concentration should be determined during assay development to ensure a robust signal window. b. Prepare the CPM probe solution in assay buffer. The final concentration should be optimized, but a starting point is typically in the low micromolar range.[8]

3. Automated Screening Protocol: a. Protein Addition: Dispense 5 µL of the target protein solution into all wells of the compound-plated assay plates. b. Pre-incubation: Centrifuge the plates briefly to ensure mixing. Incubate for 30-60 minutes at room temperature. This allows time for covalent bond formation between hit compounds and the target protein. c. Probe Addition: Dispense 5 µL of the CPM probe solution into all wells. d. Final Incubation: Incubate for 15-30 minutes at room temperature, protected from light. e. Fluorescence Reading: Read the plates on a fluorescence plate reader with excitation at ~405 nm and emission at ~530 nm.[7]

Data Analysis and Quality Control

Rigorous data analysis is crucial for the success of any HTS campaign.[9]

Quality Control Metrics

For each plate, calculate the following quality control metrics using the positive and negative control wells:

-

Signal-to-Background Ratio (S/B): This provides a basic measure of the assay window.

-

Formula: S/B = Mean(Negative Controls) / Mean(Positive Controls)

-

-

Z'-Factor: This is a more robust metric that accounts for the variability in both the positive and negative controls.[10][11] An assay is considered excellent for HTS if the Z'-factor is > 0.5.[10][12]

-

Formula: Z' = 1 - [3 * (SD(Positive Controls) + SD(Negative Controls))] / |Mean(Positive Controls) - Mean(Negative Controls)|

-

Plates that do not meet the minimum quality criteria (e.g., Z' < 0.5) should be flagged for review or repeated.[12]

Hit Identification

-

Normalization: Normalize the raw fluorescence data for each compound well to the plate controls to determine the percent inhibition.

-

% Inhibition = 100 * [1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control)]

-

-

Hit Selection: A common threshold for identifying primary hits is a percent inhibition value greater than three standard deviations from the mean of the library compound data.

Hit Validation and Triage

Primary hits from an HTS campaign have a high probability of being false positives.[6] A systematic validation cascade is essential to triage these hits and focus on the most promising candidates.

Caption: Hit validation and triage cascade.

Dose-Response Confirmation

Primary hits should be re-tested in the primary assay over a range of concentrations (e.g., 8-10 points) to determine their potency (IC50). This step helps to eliminate compounds that are not dose-responsive, a hallmark of many assay artifacts.[5]

Orthogonal, Label-Free Confirmation

To confirm direct engagement with the target protein, a label-free method is highly recommended. Intact protein mass spectrometry is an excellent choice.[13]

-

Protocol: Incubate the target protein with a confirmed hit compound. Analyze the sample by mass spectrometry. A mass shift corresponding to the molecular weight of the compound confirms covalent modification.[13][14] This method provides direct evidence of target engagement, independent of the primary assay's detection system.

Counter-Screens for Assay Interference

To identify compounds that interfere with the assay technology, perform a counter-screen in the absence of the target protein.

-

Protocol: Run the primary assay protocol as described, but replace the target protein solution with assay buffer. Compounds that still show a low fluorescence signal are likely interfering with the CPM probe itself (e.g., by quenching its fluorescence) and should be deprioritized.

Conclusion

The screening of covalent-acting molecules like the analogs of 2-amino-4-fluoro-5-methylbenzene-1-thiol presents unique opportunities and challenges. The experimental framework detailed in this application note provides a robust and reliable pathway for navigating the complexities of HTS for this compound class. By integrating a carefully designed primary assay with a stringent, multi-step validation cascade, researchers can significantly increase the probability of identifying specific, high-quality lead compounds for downstream drug discovery efforts. This disciplined approach is essential to distinguish true biological activity from the noise of non-specific reactivity and assay interference.[15]

References

-

Baur, S., et al. (2006). Fluorescence-based detection of thiols in vitro and in vivo using dithiol probes. PubMed. Available at: [Link]

-

van der Woude, L., et al. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols. Available at: [Link]

-

Kunapuli, P., et al. (2008). A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. ASSAY and Drug Development Technologies. Available at: [Link]

-

Wang, W., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules. Available at: [Link]

-

BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]

-

Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Molecular Devices. Available at: [Link]

-

Hsieh, J.-H., et al. (2023). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Computational Toxicology. Available at: [Link]

-

ToxStrategies. (2023). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. ToxStrategies. Available at: [Link]

-

Kunapuli, P., et al. (2008). A fluorescence-based thiol quantification assay for ultra-high-throughput screening for inhibitors of coenzyme A production. PubMed. Available at: [Link]

-

Visscher, M., et al. (2018). Chemoproteomic methods for covalent drug discovery. Biochemical Society Transactions. Available at: [Link]

-

Karalis, Z. A., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]

-

Nishikawa, T., et al. (2018). Highly Sensitive Bioluminescent Probe for Thiol Detection in Living Cells. Chemistry – An Asian Journal. Available at: [Link]

-

Alves, V. M., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Available at: [Link]

-

Duty, J. (n.d.). What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery. Available at: [Link]

-

Hampton, M. B., & Reddie, K. G. (2009). Proteomic approaches to the characterization of protein thiol modification. Acta Physiologica. Available at: [Link]

-

EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. Available at: [Link]

-

AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. AXXAM. Available at: [Link]

-

Parvez, S., et al. (2012). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine. Available at: [Link]

-

Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]

-

Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

-

Pratt, M. R., et al. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. The Journal of Biological Chemistry. Available at: [Link]

-

Dennis, C. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery. Available at: [Link]

-

Wang, W., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Semantic Scholar. Available at: [Link]

-

van der Woude, L., et al. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Scholarly Publications Leiden University. Available at: [Link]

-

Cooney, A., et al. (2012). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of the American Chemical Society. Available at: [Link]

-

Viñas, P., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules. Available at: [Link]

-

Zhang, X. D., & Zhang, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]

-

Wang, Y., et al. (2022). Rapid build-up of high-throughput screening microarrays with biochemistry gradients via light-induced thiol–ene “click” chemistry. Journal of Materials Chemistry B. Available at: [Link]

-

Technology Networks. (2025). High-Throughput Screening. Drug Discovery. Available at: [Link]

-

OTAVAchemicals. (n.d.). OTAVA Covalent Inhibitors Library. OTAVAchemicals. Available at: [Link]

-

Eaton, S. L., & Pyle, C. J. (2017). Contemporary techniques for detecting and identifying proteins susceptible to reversible thiol oxidation. Redox Biology. Available at: [Link]

-

Apix-Drive. (2024). HTS Data Integration. Apix-Drive. Available at: [Link]

-

You, W., et al. (2007). A Highly Selective Fluorescent Probe for Thiol Bioimaging. Journal of the American Chemical Society. Available at: [Link]

-

Dal Molin, M., et al. (2020). Inhibitors of Thiol-Mediated Uptake. ChemRxiv. Available at: [Link]

-

Lehar, S., et al. (2004). Protein Thiol Modifications Visualized In Vivo. PLOS Biology. Available at: [Link]

-

Reaction Biology. (n.d.). Biochemical Assays. Reaction Biology. Available at: [Link]

-

Ptak, C. P., et al. (2022). Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers in Pharmacology. Available at: [Link]

-

Dal Molin, M., et al. (2020). Inhibitors of thiol-mediated uptake. Chemical Science. Available at: [Link]

-

Tuley, A., & Fast, W. (2019). Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry. Available at: [Link]

-

Komprise. (n.d.). Best Practices for Healthcare Data Management in Hybrid Cloud. Komprise. Available at: [Link]

-

CQUIN. (2023). Optimizing HIV testing through routine use of data: a call for HTS evidence-based decision making. CQUIN. Available at: [Link]

-

Zhang, Y., et al. (2023). One-step labeling with a fluorinated porphyrin-based probe enables in situ imaging and profiling of the thiol proteome. The Innovation. Available at: [Link]

-

Bader, B., et al. (2025). Finding success in biochemical screening and cell-based pathway screening. News-Medical.Net. Available at: [Link]

-

Analytics8. (2025). A Guide to Data & Analytics Modernization for Healthcare. Analytics8. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-fluorobenzene-1-thiol. PubChem. Available at: [Link]

-

Tunnell, W., et al. (2021). Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging. Angewandte Chemie International Edition. Available at: [Link]

Sources

- 1. Proteomic approaches to the characterization of protein thiol modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. technologynetworks.com [technologynetworks.com]

- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. researchgate.net [researchgate.net]

- 8. A fluorescence-based thiol quantification assay for ultra-high-throughput screening for inhibitors of coenzyme A production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apix-drive.com [apix-drive.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. Metrics for Comparing Instruments and Assays [moleculardevices.com]

- 12. eu-openscreen.eu [eu-openscreen.eu]

- 13. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. axxam.com [axxam.com]

Application Notes and Protocols for Bioconjugation with 2-Amino-4-fluoro-5-methylbenzene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the principles and techniques for the bioconjugation of 2-Amino-4-fluoro-5-methylbenzene-1-thiol. While this specific substituted aromatic thiol may present unique reactivity, the foundational strategies of thiol-based bioconjugation offer a robust framework for its application in creating targeted therapeutics, diagnostic agents, and research tools. These notes elucidate the underlying chemical principles, provide detailed experimental protocols for common conjugation strategies, and outline methods for the characterization of the resulting bioconjugates.

Introduction: The Strategic Advantage of Aromatic Thiols in Bioconjugation

The thiol group (-SH) is a uniquely potent nucleophile among the functional groups found in biomolecules, making it an ideal target for selective chemical modification.[][2] Aromatic thiols, such as 2-Amino-4-fluoro-5-methylbenzene-1-thiol, are integral to the synthesis of a variety of biologically and pharmaceutically active molecules.[3] Their derivatives are key components in drugs targeting inflammation, cancer, and other significant diseases.[3]

The strategic placement of amino, fluoro, and methyl groups on the benzene ring of 2-Amino-4-fluoro-5-methylbenzene-1-thiol can influence its reactivity and the properties of the final conjugate. The electron-donating amino group and the electron-withdrawing fluoro group create a specific electronic environment that can modulate the nucleophilicity of the thiol group.[4] Understanding these properties is crucial for designing effective bioconjugation strategies.

This guide will focus on two primary and widely adopted thiol-reactive chemistries: maleimide-based conjugation and haloacetyl-based alkylation. These methods are well-established for their high selectivity and efficiency in forming stable thioether bonds with biomolecules such as proteins, peptides, and antibodies.[][5][6]

Core Principles of Thiol-Based Bioconjugation

Successful bioconjugation hinges on the selective reaction of the thiol group without significant side reactions. The following principles are paramount:

-